Beta-NADP-Dialdehyde sodium salt
Description
Ribose Ring Oxidation and Aldehyde Group Formation
The formation of aldehyde groups in beta-nicotinamide adenine dinucleotide phosphate dialdehyde occurs through the selective oxidation of the 2' and 3' carbon atoms of the ribose rings by periodate ions. This reaction specifically targets the vicinal diol groups present in the ribose moieties, leading to the cleavage of the carbon-carbon bond between these positions and the formation of two aldehyde groups per oxidized ribose ring.
The periodate oxidation mechanism involves the formation of a cyclic periodate ester intermediate, which subsequently undergoes hydrolysis to yield the dialdehyde product. This reaction is highly specific for 1,2-diols and does not affect other functional groups present in the nucleotide structure, making it an ideal method for selective modification of the sugar components while preserving the base and phosphate groups.
The reaction can be monitored spectrophotometrically by following the consumption of periodate ions or by measuring the formation of aldehyde groups using specific colorimetric assays. Complete oxidation typically requires a stoichiometric excess of periodate and proceeds under mild aqueous conditions at near-neutral pH values.
The resulting aldehyde groups exhibit enhanced reactivity compared to the original hydroxyl groups, particularly toward nucleophilic species such as primary amines. This increased reactivity is responsible for the compound's ability to form covalent bonds with lysine residues in protein active sites, a property that has made it valuable for affinity labeling studies.
| Property | Native Beta-Nicotinamide Adenine Dinucleotide Phosphate | Beta-Nicotinamide Adenine Dinucleotide Phosphate Dialdehyde |
|---|---|---|
| Molecular Formula | C21H28N7O17P3 | C21H26N7O17P3 |
| Molecular Weight | 744.4 g/mol | 741.4 g/mol |
| Ribose Ring Status | Intact with 2',3'-diols | Oxidized to dialdehydes |
| Reactivity with Amines | Low | High |
| Coenzyme Activity | Active | Inactive as coenzyme |
Comparative Analysis with Native Beta-Nicotinamide Adenine Dinucleotide Phosphate and Beta-Nicotinamide Adenine Dinucleotide Phosphate Reduced Form
The comparative analysis between beta-nicotinamide adenine dinucleotide phosphate dialdehyde and its native counterparts reveals fundamental differences in both structure and function. Native beta-nicotinamide adenine dinucleotide phosphate, with its molecular formula C21H28N7O17P3 and molecular weight of 744.4 grams per mole, contains intact ribose rings with hydroxyl groups at the 2' and 3' positions. In contrast, the dialdehyde derivative has undergone oxidative cleavage of these positions, resulting in a slightly reduced molecular weight of 741.4 grams per mole.
The native beta-nicotinamide adenine dinucleotide phosphate functions as an essential coenzyme in numerous metabolic pathways, serving as an electron acceptor in its oxidized form and an electron donor in its reduced form. The reduced form, beta-nicotinamide adenine dinucleotide phosphate reduced form, plays crucial roles in anabolic reactions such as fatty acid synthesis and the Calvin cycle in photosynthesis. However, the dialdehyde derivative lacks coenzyme activity due to the structural modifications that prevent proper interaction with enzyme active sites.
The binding affinity studies demonstrate that while the dialdehyde derivative can initially bind to enzyme active sites with some degree of specificity, it cannot participate in the normal catalytic cycle. Instead, it functions as an irreversible inhibitor through covalent modification of critical amino acid residues. This property has made it particularly useful for studying the structural requirements for coenzyme binding and for identifying specific amino acid residues involved in nucleotide recognition.
Stability comparisons show that the dialdehyde derivative exhibits different degradation patterns compared to native beta-nicotinamide adenine dinucleotide phosphate. While native beta-nicotinamide adenine dinucleotide phosphate and its reduced form are relatively stable under physiological conditions, the dialdehyde form shows increased reactivity toward nucleophiles and may undergo condensation reactions with amino groups present in biological systems.
| Functional Property | Beta-Nicotinamide Adenine Dinucleotide Phosphate | Beta-Nicotinamide Adenine Dinucleotide Phosphate Reduced Form | Beta-Nicotinamide Adenine Dinucleotide Phosphate Dialdehyde |
|---|---|---|---|
| Coenzyme Activity | Active electron acceptor | Active electron donor | Inactive |
| Protein Binding | Reversible | Reversible | Irreversible (covalent) |
| Metabolic Role | Oxidative reactions | Reductive biosynthesis | Research tool only |
| Stability | Stable | Stable | Reactive with nucleophiles |
Historical Context of Periodate-Oxidized Nucleotide Derivatives
The development of periodate-oxidized nucleotide derivatives has its roots in early 20th-century carbohydrate chemistry, where periodate oxidation was first recognized as a powerful tool for selectively modifying sugar moieties. The application of this technique to nucleotides and nucleic acids emerged in the mid-20th century as researchers sought methods to probe the structure-function relationships of these essential biomolecules.
The systematic study of periodate oxidation in nucleic acid chemistry gained momentum in the 1960s and 1970s, when investigators began to explore the potential of dialdehyde derivatives as affinity labeling reagents. The recognition that periodate could selectively modify the ribose components of nucleotides while leaving the base and phosphate groups intact opened new avenues for biochemical research.
Early studies focused on understanding the reaction mechanism and optimizing conditions for the selective oxidation of nucleotide substrates. Researchers established that the reaction proceeds through the formation of cyclic periodate esters and requires careful control of pH, temperature, and reagent concentrations to achieve selective modification. These foundational studies laid the groundwork for the development of beta-nicotinamide adenine dinucleotide phosphate dialdehyde as a research tool.
The first applications of periodate-oxidized beta-nicotinamide adenine dinucleotide phosphate in enzyme studies were reported in the 1970s and 1980s, when investigators used this compound to study ferredoxin-beta-nicotinamide adenine dinucleotide phosphate oxidoreductase and other coenzyme-dependent enzymes. These early studies demonstrated the utility of the dialdehyde derivative for identifying specific amino acid residues involved in coenzyme binding and for mapping the topology of enzyme active sites.
The historical development of these compounds reflects the broader evolution of chemical biology, where synthetic modifications of natural products have provided insights into biological mechanisms. The success of periodate-oxidized nucleotide derivatives has inspired the development of other chemically modified coenzymes and nucleotides for studying enzyme function and cellular metabolism.
| Time Period | Development | Key Contributions |
|---|---|---|
| Early 1900s | Periodate oxidation discovery | Selective carbohydrate modification |
| 1960s-1970s | Nucleic acid applications | Mechanism elucidation and optimization |
| 1980s-1990s | Enzyme studies | Active site mapping and residue identification |
| 2000s-Present | Expanded applications | Structural biology and drug discovery |
Properties
IUPAC Name |
sodium;[(2R,3R,4R,5R)-4-[[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxy-2-(3-carbamoylpyridin-1-ium-1-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)14(7-31)41-12(5-29)8-40-47(36,37)45-48(38,39)44-16-13(6-30)42-21(17(16)43-46(33,34)35)27-3-1-2-11(4-27)19(23)32;/h1-5,7,9-10,12-14,16-17,21,30H,6,8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13+,14+,16+,17+,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRUFBYZPXUHH-TZGAIWHBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@H](C=O)O[C@H](C=O)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7NaO17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Periodate reacts stoichiometrically with 1,2-diols in a 1:1 molar ratio. For β-NADP, which contains two ribose units (in the nicotinamide and adenine moieties), the reaction targets the 2',3'-diol group in the adenosine ribose and the 2',3'-diol in the nicotinamide ribose. The general reaction is:
Excess periodate (1.2–2.0 equivalents per diol) ensures complete oxidation, while lower equivalents risk incomplete conversion.
Optimization of Reaction Conditions
-
pH Control : Buffering at pH 4.5–5.0 (e.g., using sodium acetate) enhances selectivity. Under strongly acidic conditions (pH < 3), side reactions such as hydrolysis of the glycosidic bond may occur.
-
Temperature : Reactions are typically conducted at 4°C to slow non-specific oxidation while maintaining reasonable reaction rates.
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Quenching : Residual periodate is quenched with ethylene glycol or sodium bisulfite to prevent further oxidation.
Purification and Sodium Salt Formation
Post-oxidation, the crude product is purified via ion-exchange chromatography (e.g., DEAE-Sephadex) to remove inorganic byproducts (e.g., iodate). The dialdehyde is then converted to its sodium salt by neutralization with NaOH (pH 7.0–7.5) and lyophilized. Yield ranges from 60–80%, depending on the purity of the starting NADP.
Enzymatic and Semisynthetic Approaches
While periodate oxidation dominates industrial synthesis, enzymatic methods offer alternatives for specific applications.
NADP Biosynthesis Precursors
β-NADP is synthesized from β-NAD via phosphorylation by NAD kinase. Genetic engineering of E. coli to overexpress NAD kinase and NMNAT (nicotinamide mononucleotide adenylyltransferase) enables large-scale NADP production. Subsequent periodate oxidation of enzymatically derived NADP follows the same principles as chemical synthesis.
Chemoenzymatic Modifications
Recent advances combine enzymatic synthesis with chemical oxidation. For example:
-
Enzymatic Phosphorylation : NAD is converted to NADP using recombinant NAD kinase.
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Chemical Oxidation : The NADP product is treated with periodate as described in Section 1.
This hybrid approach achieves higher purity but incurs greater costs due to enzyme production.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves β-NADP-dialdehyde from unreacted NADP and iodate byproducts. Purity >95% is typically achieved.
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UV-Vis Spectroscopy : The dialdehyde exhibits a λₘₐₘ at 260 nm (adenine) and 340 nm (oxidized nicotinamide), with a reduced absorbance at 340 nm compared to NADPH.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Beta-NADP-Dialdehyde sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its original form, beta-nicotinamide adenine dinucleotide phosphate, using appropriate reducing agents.
Substitution: The aldehyde groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde groups.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: Beta-nicotinamide adenine dinucleotide phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-NADP-Dialdehyde sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in studying cellular redox states and metabolic pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as a biomarker for oxidative stress.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of Beta-NADP-Dialdehyde sodium salt involves its role as an oxidizing agent. The compound can interact with various biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, thereby influencing cellular processes. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways .
Comparison with Similar Compounds
Key Features:
- Function : Acts as an electron carrier in metabolic pathways such as the pentose phosphate pathway and lipid biosynthesis, alternating between oxidized (NADP⁺) and reduced (NADPH) states .
- Solubility : Highly soluble in water (259 mg/mL) and sparingly soluble in DMSO (1 mg/mL) .
- Applications : Used in enzymatic assays (e.g., glucose-6-phosphate dehydrogenase activity), redox studies, and as a substrate for NADP-dependent enzymes like alcohol dehydrogenase and ferredoxin-NADP reductase .
Comparison with Similar Compounds
NAD (Nicotinamide Adenine Dinucleotide) Sodium Salt
NADH Disodium Salt
- Structure : Reduced form of NAD⁺, with a hydride ion added to the nicotinamide ring.
- Molecular Formula : C₂₁H₂₇N₇O₁₄P₂Na₂ (MW: 709.4 g/mol) .
- Function : Serves as a reducing agent in oxidative phosphorylation and biosynthetic reactions.
- Contrast with NADP⁺ : NADH operates in energy-yielding pathways, while NADP⁺/NADPH is reserved for reductive biosynthesis (e.g., fatty acid synthesis) .
NADPH Tetrasodium Salt
- Structure : Reduced form of NADP⁺, with two additional hydrogens and a tetrasodium salt configuration.
- Molecular Formula : C₂₁H₂₈N₇O₁₇P₃Na₄ (MW: 841.4 g/mol for trihydrate) .
- Role : Critical in antioxidant defense (e.g., glutathione regeneration) and anabolic processes like cholesterol synthesis.
- Comparison : NADPH is the reduced, high-energy counterpart of NADP⁺, emphasizing their complementary roles in redox homeostasis .
NAAD Sodium Salt (Deamido-NAD)
- Structure : Lacks the nicotinamide moiety; contains an aspartate group instead.
- Molecular Formula : C₂₀H₂₄N₆O₁₃P₂Na (MW: 665.4 g/mol) .
- Function : Precursor to NAD⁺ via NAD synthetase, involved in salvage pathways.
- Key Distinction: NAAD cannot participate in redox reactions directly but serves as a metabolic intermediate, unlike NADP⁺, which is a terminal electron carrier .
Structural and Functional Comparison Table
Research Findings and Enzymatic Specificity
- NADP⁺-Dependent Enzymes : Alcohol dehydrogenase (NADP-specific), glucose-6-phosphate dehydrogenase, and ferredoxin-NADP reductase require NADP⁺/NADPH for activity due to their unique binding pockets accommodating the 2'-phosphate group .
- Thermodynamic Stability : NADP⁺ exhibits higher stability in alkaline conditions compared to NAD⁺, making it preferable for industrial biocatalysis .
- Clinical Relevance : NADPH is critical in mitigating oxidative stress in diseases like diabetes, while NAD⁺ depletion is linked to aging and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What experimental precautions are critical when handling β-NADP-Dialdehyde sodium salt in enzymatic assays?
- Methodological Answer : Always use protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Prepare solutions in a fume hood to minimize inhalation risks. Store waste separately in designated containers for specialized disposal due to potential environmental hazards. Ensure buffers are prepared with analytical-grade reagents (e.g., Tris-HCl, MgCl₂) to prevent interference with enzymatic activity .
Q. How should β-NADP-Dialdehyde sodium salt be stored to maintain stability for long-term experiments?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydration and degradation. For working solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Verify storage conditions using UV/Vis spectroscopy (λmax at 260 nm for nucleotide integrity) .
Q. Which enzymes are commonly paired with β-NADP-Dialdehyde sodium salt in redox assays?
- Methodological Answer : Key enzymes include glucose-6-phosphate dehydrogenase (G6PDH), ferredoxin-NADP⁺ reductase (FNR), and thioredoxin reductase. For NADPH-dependent systems, pair with enzymes like glutathione reductase. Validate enzyme compatibility via kinetic assays (e.g., monitoring absorbance at 340 nm for NADPH formation) .
Q. What are best practices for preparing β-NADP-Dialdehyde solutions with accurate molarity?
- Methodological Answer : Use high-precision balances (≥0.01 mg accuracy) and molecular weight-adjusted calculations (C₂₁H₂₆N₇Na₂O₁₇P₃; MW 765.4 g/mol). Dissolve in phosphate-buffered saline (PBS) or Tris-MgCl₂ buffers (pH 7.8–8.0). Confirm concentration via spectrophotometry (ε₂₆₀ = 18,000 M⁻¹cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in NADP⁺/NADPH-dependent electron-bifurcating systems?
- Methodological Answer : Use controlled anaerobic conditions (e.g., glovebox) to prevent oxidative artifacts. Employ stopped-flow spectroscopy to monitor rapid electron transfer kinetics. Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) or NMR to confirm binding affinities .
Q. What strategies optimize β-NADP-Dialdehyde sodium salt usage in multi-enzyme cascades (e.g., cytochrome P450 systems)?
- Methodological Answer : Implement cofactor regeneration systems (e.g., glucose-6-phosphate/G6PDH) to sustain NADPH pools. Use kinetic modeling (e.g., Michaelis-Menten parameters) to balance enzyme ratios. Monitor reaction progress via HPLC or LC-MS for intermediate quantification .
Q. How do salt forms (disodium vs. tetrasodium) impact β-NADP-Dialdehyde’s reactivity in pH-sensitive assays?
- Methodological Answer : Disodium salts are preferred for neutral-to-alkaline conditions (pH 7.0–9.0), while tetrasodium salts may buffer acidic environments. Pre-equilibrate cofactor solutions with assay buffers to avoid pH shifts. Validate using pH-stat titrations and ion chromatography .
Q. What structural analysis techniques elucidate β-NADP-Dialdehyde’s role in conserved coenzyme-binding domains?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding motifs (e.g., Rossmann folds). Use site-directed mutagenesis to probe critical residues (e.g., Arg/Lys for phosphate interactions). Pair with molecular dynamics simulations to analyze conformational changes .
Q. How can researchers mimic physiological NADP⁺/NADPH ratios in in vitro assays?
- Methodological Answer : Adjust ratios based on tissue-specific data (e.g., liver cytoplasm: ~100:1 NADP⁺/NADPH). Use enzymatic recycling systems (e.g., glutathione reductase/oxidized glutathione) to maintain homeostasis. Validate via fluorometric NADP⁺/NADPH quantification kits .
Methodological Notes
- Purity Verification : Use HPLC with UV detection (C18 column, 0.1% TFA mobile phase) to confirm ≥98% purity. Impurities (e.g., ADP-ribose) can skew enzymatic rates .
- Redox State Validation : Employ enzymatic cycling assays (e.g., lactate dehydrogenase coupled to NADPH oxidation) to distinguish oxidized vs. reduced forms .
- Buffer Compatibility : Avoid high concentrations of divalent cations (e.g., Zn²⁺) that may precipitate NADP derivatives. Chelating agents (e.g., EDTA) can mitigate interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
